2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with a tosylpiperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under appropriate conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can produce a piperidine derivative .
Scientific Research Applications
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of piperidine derivatives.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methoxy and tosyl groups can also influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1-piperidinyl)pyridine
- 2-Methoxy-3-(1-benzylpiperidin-2-yl)pyridine
- 2-Methoxy-3-(1-phenylpiperidin-2-yl)pyridine
Uniqueness
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosyl group, which can be used for further functionalization. This makes it a versatile intermediate for the synthesis of more complex molecules .
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxy-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-10-15(11-9-14)24(21,22)20-13-4-3-7-17(20)16-6-5-12-19-18(16)23-2/h5-6,8-12,17H,3-4,7,13H2,1-2H3 |
InChI Key |
HKZIZBNTYQSRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)OC |
Origin of Product |
United States |
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